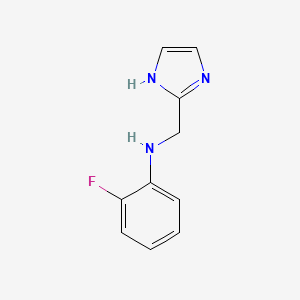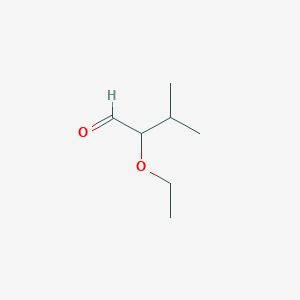
2-Ethoxy-3-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methylbutanal is an organic compound belonging to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is a branched-chain aldehyde, which means it has a carbon chain with branches and a terminal carbonyl group. It is known for its distinctive flavor and aroma properties, making it significant in various applications, particularly in the food and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methylbutanal can be achieved through several methods. One common approach is the Strecker degradation of amino acids, where amino acids undergo non-enzymic, heat-induced degradation with reducing sugar moieties . Another method involves the Williamson synthesis, where an alkyl halide reacts with an alkoxide ion in an S_N2 reaction .
Industrial Production Methods
Industrial production of branched-chain aldehydes like this compound often involves the fermentation of food products followed by heat treatment. This process optimizes the formation of desired flavor compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Alkyl halides and alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the ether formed from the alkyl halide and alkoxide ion.
Applications De Recherche Scientifique
2-Ethoxy-3-methylbutanal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a flavor compound in food chemistry.
Biology: It is studied for its role in metabolic pathways and its effects on microbial activity.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-methylbutanal involves its reactivity due to the presence of the carbonyl group. The slightly positive carbon atom in the carbonyl group is susceptible to nucleophilic attacks, making it reactive in various chemical reactions. This reactivity is crucial for its role in flavor formation and its interactions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropanal
- 2-Methylbutanal
- 3-Methylbutanal
Comparison
2-Ethoxy-3-methylbutanal is unique due to its ethoxy group, which imparts distinct flavor and aroma properties compared to other branched-chain aldehydes. While compounds like 2-methylpropanal and 3-methylbutanal are also important flavor compounds, the presence of the ethoxy group in this compound enhances its sensory attributes, making it particularly valuable in the food and fragrance industries .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-ethoxy-3-methylbutanal |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(5-8)6(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
WBEHZSKMYNDAPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile](/img/structure/B13242384.png)
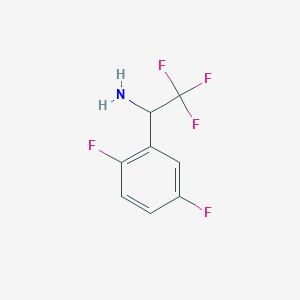
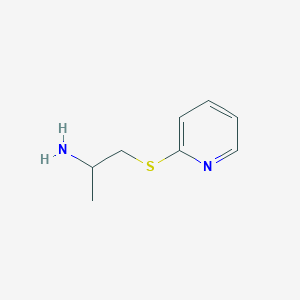
![(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13242399.png)
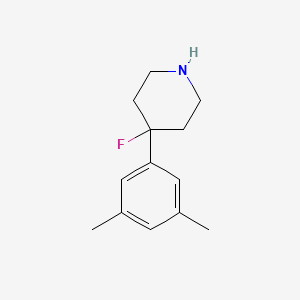
amine](/img/structure/B13242408.png)
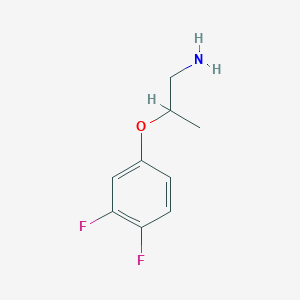
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)

![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)

